Benzo[b]thiophene-2-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzothiophen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6OS/c9-8-5-6-3-1-2-4-7(6)10-8/h1-5,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEXIVBYDDCIOKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00480585 | |
| Record name | Benzo[b]thiophene-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89939-87-7 | |
| Record name | Benzo[b]thiophene-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00480585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Mechanisms of Benzo B Thiophene 2 Ol Systems
Reaction Pathways and Mechanistic Insights in Synthesis
The construction of the benzo[b]thiophene ring system can be achieved through several strategic approaches, each with its own distinct mechanistic underpinnings. These methods allow for the formation of the fused thiophene (B33073) ring onto a benzene (B151609) core, leveraging fundamental principles of organic reactivity.
A prominent strategy for synthesizing the benzo[b]thiophene core involves the electrophilic cyclization of ortho-alkynyl thioanisoles. nih.govnih.gov This pathway is initiated by the attack of the electron-rich alkyne π-system on an electrophilic sulfur species.
The mechanism, as detailed in studies using dimethyl(thiodimethyl)sulfonium tetrafluoroborate (B81430) as the electrophile source, proceeds as follows:
Electrophilic Attack: The alkyne's triple bond acts as a nucleophile, attacking the electrophilic sulfur of the sulfonium (B1226848) salt. nih.gov
Formation of a Sulfonium Intermediate: This attack leads to the formation of a cyclic, three-membered sulfonium ring intermediate, with the concurrent expulsion of a neutral molecule (e.g., dimethyl sulfide). nih.gov
Intramolecular Nucleophilic Ring-Opening: The aromatic ring then performs an intramolecular nucleophilic attack on one of the carbons of the strained sulfonium ring, leading to the formation of the fused five-membered thiophene ring and re-aromatization of the benzene ring. nih.gov
This sequence effectively constitutes an electrophilic addition across the alkyne, followed by an intramolecular cyclization to yield the final benzo[b]thiophene product. The reaction tolerates a wide array of functional groups and proceeds in high yields under moderate conditions. nih.gov
Table 1: Synthesis of Benzo[b]thiophene Derivatives via Electrophilic Cyclization
| Entry | Starting Material (o-alkynyl thioanisole) | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenyl-substituted | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99 |
| 2 | tert-Butyl-substituted | 2-(tert-Butyl)-3-(methylthio)benzo[b]thiophene | 100 |
| 3 | 6-Bromo-substituted | 6-Bromo-3-(methylthio)-2-phenylbenzo[b]thiophene | 95 |
Data sourced from studies on electrophilic cyclization reactions. nih.gov
Intramolecular nucleophilic substitution (SN2) reactions are a cornerstone of cyclic compound synthesis. In the context of benzo[b]thiophene formation, this mechanism involves a nucleophile and a leaving group positioned within the same molecule, enabling a ring-closing reaction. nih.gov The key feature of an SN2 reaction is the backside attack of the nucleophile on the carbon atom bearing the leaving group, which occurs in a single, concerted step. thieme-connect.com
This principle is observed in the final stage of the electrophilic cyclization pathway described previously, where the intramolecular attack on the sulfonium intermediate can be characterized as an SN2-type ring-opening. nih.govnih.gov Another application involves a precursor molecule where a sulfur-based nucleophile (e.g., a thiolate) is positioned to attack an electrophilic carbon center on the adjacent aromatic ring (or a side chain), which bears a suitable leaving group. The reaction geometry must allow for the proper orbital overlap for the backside attack to occur, leading to the formation of the thiophene ring. researchgate.net
Palladium-catalyzed reactions are powerful tools for constructing complex aromatic and heterocyclic systems. The synthesis of benzo[b]thiophenes can be achieved via mechanisms involving palladium intermediates. nih.gov A plausible pathway involves a domino sequence initiated by the carbopalladation of an alkyne.
A typical mechanistic cycle for such a transformation includes the following key steps:
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition with an aryl halide (e.g., o-halothiophenol derivative) to form an arylpalladium(II) complex.
Carbopalladation: The arylpalladium(II) species coordinates to an alkyne. This is followed by the insertion of the alkyne into the aryl-palladium bond, a step known as carbopalladation. This forms a new carbon-carbon bond and a vinyl-palladium intermediate. mdpi.comresearchgate.net
Intramolecular C-S Bond Formation: Subsequent intramolecular reaction, potentially involving nucleophilic attack by the sulfur atom, leads to cyclization.
Reductive Elimination/β-Hydride Elimination: The cycle concludes with a step that regenerates the Pd(0) catalyst. This can occur through reductive elimination or a sequence like β-hydride elimination followed by reductive elimination of H-X, often facilitated by a base.
This type of cascade reaction, which builds multiple bonds in a single sequence, is highly efficient for creating substituted benzo[b]thiophenes. nih.govresearchgate.net
Radical cyclization offers an alternative mechanistic approach to the benzo[b]thiophene core, often proceeding under mild conditions, sometimes initiated by light. rsc.org These reactions typically involve the formation of a radical species that triggers the ring-closing event.
One reported method involves the intramolecular radical cyclization of polarized ketene (B1206846) dithioacetals derived from o-bromoarylacetonitriles. nih.govacs.org The mechanism is proposed to involve:
Radical Initiation: Generation of an aryl radical, typically from an aryl halide precursor, through the action of a radical initiator or via a single electron transfer (SET) process. acs.org
Intramolecular Cyclization: The highly reactive aryl radical rapidly adds to a suitably positioned unsaturated bond (e.g., a nitrile or alkene) within the same molecule. This 5-exo-trig cyclization is kinetically favored and forms the five-membered thiophene ring.
Radical Termination/Propagation: The resulting radical intermediate is then quenched or participates in a propagation step to yield the final product and continue the chain reaction.
Visible-light photocatalysis has also been employed to generate radicals under exceptionally mild conditions, enabling the cyclization of disulfides and alkynes to form the benzo[b]thiophene skeleton. rsc.org
Table 2: Comparison of Mechanistic Pathways in Benzo[b]thiophene Synthesis
| Mechanism | Key Intermediate | Initiating Step | Typical Reagents |
|---|---|---|---|
| Electrophilic Addition | Cyclic Sulfonium Ion | Attack of alkyne on electrophilic sulfur | I₂, NBS, Sulfonium salts nih.gov |
| Intramolecular SN2 | Transition State | Nucleophilic attack on an electrophilic carbon | Base, Precursors with leaving groups |
| Palladium-Catalyzed | Organopalladium complex | Oxidative addition of Pd(0) | Pd(OAc)₂, Aryl halides, Alkynes nih.gov |
Tautomerism in Benzo[b]thiophene-2-ol and its Derivatives
Tautomerism is a phenomenon where a single compound exists as a mixture of two or more readily interconvertible structural isomers. researchgate.net For this compound, the most significant tautomeric relationship is the equilibrium between its enol form and its keto form, Benzo[b]thiophen-2(3H)-one .
The interconversion between the enol (this compound) and keto (Benzo[b]thiophen-2(3H)-one) forms involves the migration of a proton and the shifting of a double bond. researchgate.net The position of this equilibrium is highly sensitive to various factors, including the solvent, temperature, and the electronic nature of substituents on the ring system.
Solvent Effects: The polarity of the solvent plays a crucial role in determining which tautomer is more stable.
Non-polar solvents (e.g., chloroform (B151607), dioxane) generally favor the enol form. This is because the enol can form a stable intramolecular hydrogen bond, which is more favorable in an environment that cannot form strong hydrogen bonds with the solute.
Polar aprotic solvents (e.g., DMSO) can stabilize the more polar keto form through dipole-dipole interactions.
Polar protic solvents (e.g., methanol, water) can stabilize both forms by acting as hydrogen bond donors and acceptors, and the equilibrium position can be highly variable.
The equilibrium can be investigated using spectroscopic techniques such as NMR and UV-Visible spectroscopy. In ¹H NMR, the enolic hydroxyl proton typically appears as a distinct, often broad, signal, while the keto form shows characteristic signals for the methylene (B1212753) (CH₂) protons at the 3-position. The ratio of the integration of these signals can be used to quantify the tautomeric equilibrium.
Table 3: Expected Influence of Solvent on this compound Tautomeric Equilibrium
| Solvent Type | Predominant Tautomer (Expected) | Primary Stabilizing Interaction |
|---|---|---|
| Non-polar (e.g., Hexane) | Enol | Intramolecular H-bonding |
| Polar Aprotic (e.g., DMSO) | Keto | Dipole-dipole interactions |
| Polar Protic (e.g., Ethanol) | Mixture (variable) | Intermolecular H-bonding with solvent |
This table is based on general principles of keto-enol tautomerism. researchgate.net
Influence of Substituents on Tautomeric Preferences
The tautomeric equilibrium between the enol form (benzo[b]thiophen-2-ol) and its more stable keto tautomer, benzo[b]thiophen-2(3H)-one, is significantly influenced by the nature and position of substituents on the benzothiophene (B83047) core. While the keto form generally predominates, the relative stability can be tuned by electronic and steric effects imparted by various functional groups.
The electronic properties of substituents play a critical role in modulating the stability of the tautomers. Electron-withdrawing groups and electron-donating groups can alter the electron density distribution within the molecule, thereby affecting the acidity of the proton and the stability of the resulting conjugate base. For instance, in related β-dicarbonyl systems, electron-withdrawing substituents tend to favor the enol form by stabilizing the conjugate enolate anion. researchgate.net Conversely, electron-donating groups may favor the keto form. researchgate.net The stabilization of the enol tautomer is also enhanced by the potential for extended π-conjugation with substituents on the aromatic ring. rsc.org
Steric hindrance is another determining factor. Bulky substituents can shift the equilibrium from the more common β-keto-enol tautomer to the β-diketo form in related systems, suggesting that steric strain can overcome the stability gained from intramolecular hydrogen bonding in the enol form. rsc.org In asymmetrical ketones, the preferred enol tautomer is often the one where the double bond is more substituted or conjugated, as these factors stabilize the alkene. libretexts.org For example, the enol form of 2-methylcyclohexanone (B44802) that is more stable has an additional alkyl substituent, and in 1-phenyl-2-propanone, the enol tautomer is stabilized by conjugation with the phenyl ring. libretexts.org Aromaticity provides a powerful stabilizing effect; for instance, the enol tautomer of 2,4-cyclohexadienone (B14708032) is phenol, and the stability gained from forming an aromatic ring makes it the exclusive tautomer at equilibrium. libretexts.org
| Substituent Effect | Influence on Tautomerism | Governing Principle | Example System (for illustration) |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Favors enol form | Stabilization of the conjugate enolate anion | 3-chloro-2,4-pentanedione researchgate.net |
| Electron-Donating Group (EDG) | Favors keto form | Destabilization of the conjugate enolate anion | 3-methyl-2,4-pentanedione researchgate.net |
| Bulky/Sterically Hindering Group | Can shift equilibrium away from the enol form | Steric strain destabilizes the planar enol structure | Overcrowded β-diketones rsc.org |
| Conjugating Group (e.g., Phenyl) | Favors enol form | Extended π-conjugation stabilizes the enol double bond | 1-phenyl-2-propanone libretexts.org |
| Aromaticity-Inducing | Strongly favors enol form | Significant stabilization energy from forming an aromatic ring | 2,4-cyclohexadienone (enol is phenol) libretexts.org |
External Electric Field Effects on Ground-State Tautomerism and Proton Transfer
The application of a stationary external electric field (EEF) has emerged as a theoretical tool to influence and control tautomeric equilibria and proton transfer processes. mdpi.comresearchgate.net An EEF can interact with the molecular dipole moment, leading to the stabilization or destabilization of different tautomers. nih.govmdpi.com This effect can mimic the influence of a solvent, where polar tautomers are stabilized by polar solvents. nih.govnih.gov By adjusting the strength and orientation of the EEF, it is possible to modulate the potential energy surface of a molecule and shift the equilibrium between tautomeric forms. mdpi.commdpi.com
Theoretical studies using density functional theory (DFT) have shown that an EEF can induce a long-range intramolecular proton transfer. nih.govnih.gov For a molecule existing predominantly as a less polar tautomer (the "off" state), applying an EEF can stabilize a more polar tautomer (the "on" state), potentially making it the ground-state minimum. nih.govmdpi.com This is a direct consequence of the interaction between the electric field and the difference in dipole moments between the two tautomeric states. researchgate.net For example, in the case of 8-(benzo[d]thiazol-2-yl)quinolin-7-ol, an EEF can cause the proton to transfer from the oxygen atom to the quinolyl nitrogen atom, a result of the much higher dipole moment of the keto tautomer. nih.govnih.gov
The application of an EEF can significantly alter the energy barriers associated with proton transfer. Previous theoretical work has demonstrated that large, oriented electric fields can influence the kinetics and thermodynamics of proton transfer reactions. uva.nlrsc.org While extremely high field strengths are often required to observe significant effects, these studies provide a framework for understanding how electrostatic environments, such as those in enzyme active sites, can influence chemical reactions. mdpi.comuva.nl The ability of an EEF to modulate tautomeric populations and proton transfer barriers highlights its potential as a method for controlling chemical reactivity without altering the chemical composition of the system. uva.nlrsc.org
Intramolecular Proton Transfer Mechanisms
Intramolecular proton transfer (IPT) is a fundamental process in the chemistry of this compound and related systems. The transfer of a proton between the hydroxyl group (enol form) and the C3 position of the thiophene ring (keto form) is central to its tautomerism. A particularly important mechanism is Excited-State Intramolecular Proton Transfer (ESIPT), where photoexcitation dramatically alters the molecule's acidity and basicity, facilitating a proton transfer that is unfavorable in the ground state. nih.govnih.gov
Upon absorption of light, molecules capable of ESIPT are promoted to an excited electronic state (S1). In this state, the acidity of the proton donor group (e.g., the hydroxyl group) and the basicity of the proton acceptor group increase significantly. This change in electronic structure lowers the energy barrier for proton transfer, allowing it to occur on an ultrafast timescale, often in picoseconds. nih.gov The resulting excited keto-tautomer then relaxes to the ground state, emitting a photon of light (fluorescence) at a longer wavelength than the initial absorption, resulting in a large Stokes shift. frontiersin.orgresearchgate.net
The mechanism of ESIPT involves several key steps:
Photoexcitation: The initial enol form absorbs a photon, transitioning to the excited S1 state.
Proton Transfer: In the S1 state, the proton rapidly transfers from the donor to the acceptor site, forming the excited keto tautomer. This process is often mediated by a pre-existing intramolecular hydrogen bond. nih.gov
Fluorescence: The excited keto tautomer emits a photon and returns to its ground state.
Reverse Proton Transfer: The now ground-state keto tautomer undergoes a reverse proton transfer to regenerate the more stable ground-state enol form, completing the cycle.
Theoretical studies using time-dependent density functional theory (TD-DFT) have confirmed that the hydrogen bonds facilitating this process are strengthened upon photoexcitation. researchgate.net In some systems with multiple proton transfer sites, the process can occur in a stepwise fashion. nih.gov The efficiency and dynamics of ESIPT are sensitive to the molecular structure and the surrounding environment. researchgate.net
Chemical Transformations of this compound Hydroxyl Group
The hydroxyl group of this compound, existing predominantly as its keto tautomer, provides a reactive site for various chemical transformations. Alkylation and acylation reactions are common methods to introduce functional groups at this position, effectively trapping the molecule in its enol-like form as an ether or ester, respectively.
These reactions typically proceed via nucleophilic substitution, where the oxygen atom of the hydroxyl group (or its conjugate base, the phenoxide/enolate) acts as the nucleophile. The reaction of the keto tautomer, benzo[b]thiophen-2(3H)-one, with alkylating or acylating agents under basic conditions leads to the formation of O-substituted products. For example, the synthesis of benzo[b]thiophene-2-carboxylic acids can be achieved by hydrolyzing the corresponding ethyl esters with a base like sodium hydroxide (B78521). nih.gov Similarly, the reaction of a benzothiophene-2-carboxylic acid with tert-butyl carbazate (B1233558) in the presence of a coupling agent like DCC yields the corresponding tert-butyl hydrazine-1-carboxylate derivative. nih.gov These transformations highlight the reactivity of functional groups attached to the benzo[b]thiophene core.
The hydroxyl group of this compound derivatives serves as a versatile handle for constructing more complex molecular architectures through coupling reactions. A prominent example is the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to synthesize novel benzo[b]thiophene-triazole hybrids. rsc.orgrsc.org
The general strategy involves a two-step process. First, the hydroxyl group is functionalized with an alkyne-containing moiety. rsc.orgresearchgate.net For instance, 2-aroyl-benzo[b]thiophen-3-ols can be reacted with propargyl bromide to introduce a terminal alkyne. researchgate.net In the second step, this alkyne-functionalized benzothiophene is reacted with an organic azide (B81097) (e.g., benzyl (B1604629) azide) in the presence of a copper(I) catalyst, typically generated in situ from copper(II) sulfate (B86663) and a reducing agent like ascorbic acid. rsc.orgrsc.org This cycloaddition reaction efficiently and regioselectively forms a stable 1,2,3-triazole ring, linking the benzothiophene scaffold to another molecular fragment. rsc.org This methodology allows for the creation of diverse hybrid molecules by varying the substitution on both the benzothiophene and the azide components. mdpi.comnih.gov
| Step | Reaction | Reagents | Product |
|---|---|---|---|
| 1. Functionalization | Introduction of an alkyne moiety onto the hydroxyl group | Propargyl bromide, Base (e.g., K₂CO₃) | Alkyne-functionalized benzo[b]thiophene |
| 2. Cycloaddition | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Organic azide (e.g., Benzyl azide), CuSO₄, Ascorbic acid | Benzo[b]thiophene-triazole hybrid |
Reactivity of Benzo[b]thiophene S-Oxides and S,S-Dioxides
Oxidation of the sulfur atom in the benzo[b]thiophene ring to form the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone) significantly alters the electronic structure and chemical reactivity of the molecule. kyushu-u.ac.jpnih.gov The oxidation transforms the electron-donating thiophene sulfur into a strongly electron-accepting sulfinyl or sulfonyl group, which reduces the aromaticity of the thiophene ring and enhances its reactivity, particularly in cycloaddition reactions. researchgate.netsemanticscholar.org
Benzo[b]thiophene S-Oxides: Benzo[b]thiophene S-oxides are generally unstable and can readily undergo dimerization. kyushu-u.ac.jp However, they can be prepared from the corresponding benzothiophenes using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) in the presence of a Lewis acid such as BF₃-etherate at low temperatures. kyushu-u.ac.jpresearchgate.net The Lewis acid is believed to complex with the S-oxide as it forms, reducing its electron density and making it less susceptible to further oxidation to the S,S-dioxide. mdpi.org Benzo[b]thiophene S-oxides are effective dienes in [4+2] cycloaddition reactions (Diels-Alder reactions), reacting with various dienophiles, including alkenes and alkynes. researchgate.netresearchgate.net
Benzo[b]thiophene S,S-Dioxides: The S,S-dioxides are more stable than the S-oxides. mdpi.org They also participate in cycloaddition reactions, acting as the ene component. researchgate.net For example, benzo[b]thiophene S,S-dioxide reacts with dienes like tetraphenylthiophene-S-oxide, leading to the formation of substituted dibenzothiophene (B1670422) S,S-dioxides after extrusion of sulfur monoxide from the initial cycloadduct. researchgate.net Furthermore, the benzo[b]thiophene S,S-dioxide core can be functionalized using modern cross-coupling techniques. Palladium-catalyzed C2-selective oxidative olefination with styrenes and acrylates has been developed as a method for direct C-H bond activation and functionalization of these systems. acs.org The resulting π-conjugated thiophene 1,1-dioxide-alkene structures have potential applications in materials science due to their photophysical properties. acs.org The reactivity of these oxidized species opens pathways to complex polycyclic aromatic sulfur heterocycles. researchgate.netnih.gov
Cycloaddition Reactions (e.g., [3+2], [4+2], [2+2])
Cycloaddition reactions are powerful tools in organic synthesis for the construction of complex cyclic molecules. While direct examples involving this compound are not extensively documented, the reactivity of its core structure and derivatives in various cycloaddition reactions has been explored, providing insight into its potential chemical behavior.
The benzo[b]thiophene scaffold can participate in [3+2] cycloaddition reactions, particularly when activated with electron-withdrawing groups. A notable example is the dearomative [3+2] cycloaddition of 3-nitrobenzothiophenes with nonstabilized azomethine ylides. nih.govrsc.org This reaction proceeds without the need for a metal catalyst and under mild conditions, affording functionalized fused tricyclic benzo rsc.orgresearchgate.netthieno[2,3-c]pyrroles in high yields and with excellent diastereoselectivity. nih.govrsc.org The nitro group at the C3 position acts as a strong electron-withdrawing group, activating the C2-C3 double bond of the thiophene ring to act as a dipolarophile for the 1,3-dipolar cycloaddition with the in situ-generated azomethine ylide. nih.govrsc.org
Similarly, benzo[b]thiophene 1,1-dioxide has been shown to be an effective dipolarophile in [3+2] cycloaddition reactions with azomethine ylides. researchgate.net The electron-withdrawing nature of the sulfone group activates the double bond of the thiophene ring, facilitating the reaction to produce tricyclic pyrrolidine-fused benzo[b]thiophene 1,1-dioxide derivatives in high yields. researchgate.net These examples suggest that the keto tautomer of this compound, particularly if further activated, could potentially undergo similar [3+2] cycloadditions.
Table 1: Examples of [3+2] Cycloaddition Reactions with Benzo[b]thiophene Derivatives
| Benzo[b]thiophene Derivative | Dipole | Product | Yield | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|---|
| 3-Nitrobenzothiophene | Nonstabilized Azomethine Ylide | Fused tricyclic benzo rsc.orgresearchgate.netthieno[2,3-c]pyrrole | up to 92% | >20:1 | nih.govrsc.org |
The Diels-Alder, or [4+2] cycloaddition, reaction is a classic method for forming six-membered rings. The benzo[b]thiophene core, particularly when the aromaticity of the thiophene ring is disrupted, can act as a diene or dienophile. For instance, benzo[b]thiophene S,S-dioxides have been utilized as dienophiles in Diels-Alder reactions with tetraarylcyclopentadienones. rsc.org This reaction, carried out at high temperatures, leads to the formation of tetraaryl-substituted dibenzothiophenes or pentaaryl-substituted benzenes, depending on the subsequent elimination of either oxygen or sulfur dioxide from the initial cycloadduct. rsc.org
Furthermore, benzo[b]thiophene-2,3-dione, a derivative of the keto tautomer of this compound, undergoes photoinduced [4+2] cycloaddition reactions with alkenes. In this case, the dione (B5365651) acts as the diene component, with the two carbonyl groups participating in the reaction to form 1,4-dioxin (B1195391) type products. researchgate.net This highlights the potential for the keto form of this compound to participate in [4+2] cycloadditions, particularly under photochemical conditions.
Table 2: Examples of [4+2] Cycloaddition Reactions with Benzo[b]thiophene Derivatives
| Benzo[b]thiophene Derivative | Diene/Dienophile | Reaction Conditions | Product Type | Reference |
|---|---|---|---|---|
| Benzo[b]thiophene S,S-dioxide | Tetraarylcyclopentadienone (diene) | Xylenes, reflux | Dibenzothiophene or Benzene | rsc.org |
Information regarding [2+2] cycloaddition reactions involving the this compound system is limited in the reviewed literature. However, photochemical [2+2] cycloadditions are a common reaction for enones and related systems. It is conceivable that the benzo[b]thiophen-2(3H)-one tautomer could undergo such reactions, for example, with alkenes upon photochemical activation to form cyclobutane-fused ring systems. This remains an area for further investigation.
Oxidative Olefination
Oxidative olefination, a type of Heck reaction, allows for the direct formation of carbon-carbon double bonds between an aromatic ring and an alkene. While this reaction has not been specifically reported for this compound, a palladium-catalyzed C2-selective oxidative olefination of benzo[b]thiophene 1,1-dioxides has been successfully developed. acs.orgrsc.org
This transformation demonstrates high C2 selectivity and tolerance for a broad range of functional groups on both the benzo[b]thiophene 1,1-dioxide and the alkene, which includes styrenes and acrylates. acs.orgrsc.org The reaction is typically carried out using a palladium(II) acetate (B1210297) catalyst in the presence of an oxidant, such as silver pivalate (B1233124) (AgOPiv), and pivalic acid (PivOH) as an additive in a solvent like tetrahydrofuran (B95107) (THF) at elevated temperatures. acs.orgrsc.org The C-H activation at the C2 position of the benzo[b]thiophene 1,1-dioxide is a key step in the catalytic cycle. The resulting C-2 alkenylated products are of interest due to their potential applications as π-conjugated fluorescent molecules. acs.orgrsc.org
The success of this reaction on the 1,1-dioxide derivative suggests that similar transformations on the this compound system could be feasible, although the electronic properties of the substrate would likely influence the reaction conditions and selectivity.
Table 3: Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxide
| Benzo[b]thiophene 1,1-Dioxide Derivative | Alkene | Catalyst | Oxidant | Additive | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|---|---|---|
| 5-Methylbenzo[b]thiophene 1,1-dioxide | Styrene | Pd(OAc)₂ (5 mol %) | AgOPiv (3.0 equiv) | PivOH (3.0 equiv) | THF | 80 °C | 74% | acs.orgrsc.org |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of Benzo[b]thiophene-2-ol and its tautomer, providing detailed information about the hydrogen and carbon framework of the molecule.
The ¹H NMR spectrum is expected to show a singlet for the aliphatic methylene (B1212753) (CH₂) protons at position 3. This signal is typically found in the range of 3.5-4.5 ppm. The four protons on the benzene (B151609) ring would appear as a complex multiplet pattern in the aromatic region, generally between 7.0 and 8.0 ppm.
In the ¹³C NMR spectrum, the carbonyl carbon (C=O) at position 2 would produce a highly characteristic downfield signal, typically in the range of 190-205 ppm. The aliphatic carbon (CH₂) at position 3 would resonate at approximately 35-45 ppm. The six carbons of the fused benzene ring and the thiophene (B33073) ring would appear in the aromatic region, from roughly 120 to 140 ppm.
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Methylene (H-3) | 3.5 - 4.5 | Singlet (s) |
| Aromatic (H-4, H-5, H-6, H-7) | 7.0 - 8.0 | Multiplet (m) |
| Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C-2) | 190 - 205 |
| Methylene (C-3) | 35 - 45 |
| Aromatic/Thiophene Ring Carbons | 120 - 140 |
NMR spectroscopy is particularly powerful for analyzing the keto-enol tautomerism. The presence and ratio of the two forms, Benzo[b]thiophen-2(3H)-one (keto) and this compound (enol), can be determined by observing distinct signals for each tautomer in the NMR spectrum.
The enol form, this compound, would show a vinyl proton signal (H-3) in the ¹H NMR spectrum, typically between 5.5 and 6.5 ppm, instead of the methylene signal seen in the keto form. Furthermore, a broad singlet corresponding to the hydroxyl (-OH) proton would be present, with a chemical shift that can vary widely depending on the solvent and concentration.
By comparing the integration of the methylene signal of the keto form with the vinyl proton signal of the enol form, the tautomeric equilibrium ratio can be calculated. The choice of solvent can significantly influence this equilibrium, with polar, protic solvents potentially favoring the enol form.
Vibrational Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. This technique is highly effective for distinguishing between the keto and enol tautomers of this compound.
The most definitive feature in the IR spectrum of the keto tautomer, Benzo[b]thiophen-2(3H)-one, is a strong absorption band corresponding to the carbonyl group (C=O) stretch. This peak is typically observed in the region of 1680-1720 cm⁻¹. In contrast, the enol tautomer, this compound, would lack this strong carbonyl absorption. Instead, its spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the hydroxyl group (O-H) stretch. Both tautomers would also display characteristic absorptions for aromatic C-H stretching (around 3000-3100 cm⁻¹) and C=C ring stretching (around 1450-1600 cm⁻¹).
| Functional Group | Tautomer | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| C=O Stretch | Keto (Benzo[b]thiophen-2(3H)-one) | 1680 - 1720 | Strong |
| O-H Stretch | Enol (this compound) | 3200 - 3600 | Broad, Strong |
| Aromatic C-H Stretch | Both | 3000 - 3100 | Medium to Weak |
Mass Spectrometry Techniques
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio with very high accuracy. For this compound, which has the molecular formula C₈H₆OS, HRMS provides an exact mass measurement that confirms this composition.
The calculated monoisotopic mass for C₈H₆OS is 150.013935 Da. nih.govhmdb.ca An experimental HRMS measurement yielding a value extremely close to this theoretical mass would unambiguously confirm the elemental formula, distinguishing it from other compounds with the same nominal mass. The molecular ion peak [M]⁺ in the mass spectrum is typically observed at m/z 150. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a pivotal analytical method for separating and identifying substances. In the analysis of the tautomer Benzo[b]thiophen-2(3H)-one, GC-MS data is available through the NIST Mass Spectrometry Data Center. The mass spectrum reveals a distinct fragmentation pattern essential for its identification. nih.gov
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) provides critical information about the molecular weight and structure of a compound through its fragmentation pattern upon electron impact. For Benzo[b]thiophen-2(3H)-one, the mass spectrum is characterized by several key peaks. The molecular ion peak corresponds to its molecular weight, and other fragments provide insight into its structural components. nih.gov The most significant mass-to-charge ratios (m/z) observed are detailed in the table below. nih.gov
| Peak Rank | Mass-to-Charge Ratio (m/z) |
|---|---|
| 1 (Top Peak) | 150 |
| 2 (2nd Highest) | 121 |
| 3 (3rd Highest) | 122 |
Electronic Absorption and Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to understand the electronic transitions within a molecule. A UV-Vis spectrum for Benzo[b]thiophen-2(3H)-one is available in the SpectraBase database, although specific absorption maxima are not detailed in the readily available literature. nih.gov Studies on related derivatives, such as certain solution-processable benzo[b]thieno[2,3-d]thiophene derivatives, show maximum absorption wavelengths (λmax) in chloroform (B151607) solution around 335 nm and 350 nm, though this is not data for the specific subject of this article. mdpi.com
Photoabsorption Synchrotron Spectroscopies (NEXAFS)
Near Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy provides detailed information about the unoccupied electronic states and molecular orientation. While specific NEXAFS data for this compound or its keto tautomer are not available, studies on the parent compound, 1-benzothiophene, offer insights into the electronic structure of the core ring system. These studies are crucial for understanding the fundamental properties of this class of compounds.
X-ray Diffraction (XRD) and Crystallography
Single-Crystal X-ray Diffraction for Definitive Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Despite its importance for unambiguous structure elucidation, there is no available single-crystal X-ray diffraction data for this compound or its tautomer, Benzo[b]thiophen-2(3H)-one, in the reviewed scientific literature. Structural studies have, however, been conducted on various other derivatives of benzo[b]thiophene.
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Benzo[b]thiophen-2(3H)-one |
| 1-benzothiophene |
| benzo[b]thieno[2,3-d]thiophene |
Powder X-ray Diffraction for Material Microstructure and Crystallinity
No publicly available Powder X-ray Diffraction data for this compound could be located. This information is essential for determining the crystalline structure, phase purity, and crystallite size of the compound.
Surface and Elemental Characterization
X-ray Photoelectron Spectroscopy (XPS)
Specific XPS data for this compound, which would provide insights into its elemental composition and the chemical states of its constituent elements (carbon, oxygen, and sulfur) at the surface, were not found in the available literature.
Atomic Force Microscopy (AFM) for Surface Morphology
There are no available AFM studies focused on this compound. Such an analysis would yield high-resolution images of the material's surface topography.
Thermal Analysis Techniques
Thermogravimetric Analysis (TGA)
No TGA data for this compound is present in the searched scientific literature. TGA is used to determine the thermal stability and decomposition profile of a compound.
Differential Scanning Calorimetry (DSC)
Specific DSC thermograms for this compound, which would identify thermal transitions such as melting point and glass transition temperature, could not be found.
Applications in Advanced Organic Synthesis and Materials Science
Benzo[b]thiophene-2-ol as a Versatile Synthetic Intermediate
This compound, which often exists in equilibrium with its more stable keto tautomer, benzo[b]thiophen-2(3H)-one, serves as a valuable starting material in organic synthesis. The reactivity at the oxygen atom and the adjacent carbon atom (C3) allows for a variety of chemical transformations, making it a versatile building block for more complex molecular structures.
The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. Benzo[b]thiophen-2(3H)-one provides a convenient entry point for the synthesis of diverse heterocyclic systems. For instance, it can be O-alkylated, such as in the reaction with dimethyl sulphate in the presence of a base to yield 2-methoxybenzo[b]thiophen rsc.org. This transformation converts the keto form into a stable enol ether, which can then undergo further reactions.
Furthermore, the active methylene (B1212753) group at the C3 position of benzo[b]thiophen-2(3H)-one is amenable to condensation reactions with various electrophiles. Aldehydes and ketones can react at this position to introduce new substituents and build more elaborate molecular frameworks. For example, reactions with aromatic aldehydes can lead to the formation of 3-substituted (alkyliden-1-yl)-3H-benzo[b]thiophen-2-ones researchgate.net. These reactions expand the structural diversity of compounds accessible from this starting material, enabling the creation of libraries of complex molecules for various applications, including drug discovery. The synthesis of fused heterocyclic systems, such as pentathiepino[6,7-b]benzo[d]thiophene from 2-lithiated benzo[b]thiophene, showcases the versatility of the core structure in creating complex, sulfur-rich heterocycles figshare.com.
The ability to introduce a wide range of functional groups onto the benzo[b]thiophene core makes this compound and its derivatives valuable building blocks for creating functionalized molecular architectures. These architectures are of interest not only in medicinal chemistry but also in materials science. The synthesis of 2-substituted and 3-acyl-benzo[b]thiophenes, which are present in bioactive compounds like raloxifene, highlights the importance of this scaffold nih.gov.
Visible-light-driven [2+2] cycloaddition reactions involving benzo[b]thiophene demonstrate its utility in constructing complex, multi-cyclic systems such as cyclobutane-fused chromones acs.org. Such methodologies allow for the rapid assembly of intricate molecular frameworks from relatively simple precursors. The development of efficient synthetic methods, such as palladium-catalyzed C-H arylation, further enhances the accessibility of functionalized benzo[b]thiophene derivatives, which are crucial for the systematic investigation of their properties and applications organic-chemistry.org. The synthesis of novel benzo[b]thiophene-2-carbaldehyde derivatives for biological targeting also underscores the importance of this class of compounds in creating precisely functionalized molecules .
Applications in Materials Chemistry
The extended π-conjugated system and the electron-rich nature of the sulfur atom imbue benzo[b]thiophene derivatives with interesting electronic and optical properties. These characteristics make them promising candidates for a range of applications in materials chemistry, from organic electronics to liquid crystal displays.
Benzo[b]thiophene derivatives are extensively investigated as organic semiconductors for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The rigid, planar structure of the benzo[b]thiophene core facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.
Researchers have synthesized and characterized numerous benzo[b]thiophene-based small molecules for solution-processable OFETs. For example, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) have been utilized as the active layer in OFETs, demonstrating p-channel behavior with respectable hole mobilities and high current on/off ratios mdpi.com. Similarly, bohrium.combenzothieno[3,2-b]benzothiophene (BTBT) derivatives have been shown to be effective p-type organic semiconductors, with some exhibiting carrier mobilities on the order of 0.03 cm²/Vs mdpi.com. The performance of these materials is highly dependent on their molecular structure and solid-state packing, which can be tuned through chemical modification.
In the realm of OLEDs, benzo[b]thiophene derivatives are used to construct both host and emissive materials. Thiophene (B33073) derivatives, in general, are valued in the OLED market for their excellent electron transport properties oled-intermediates.com. Fused heterocyclic systems containing benzo[b]thiophene, such as asymmetrical fluorene[2,3-b]benzo[d]thiophene derivatives, have been developed as host materials for green phosphorescent OLEDs, achieving high brightness and luminescence efficiencies nih.gov. Furthermore, hybrid donor molecules combining acridine (B1665455) with benzothiophene (B83047) have been used to create high-performance, low-efficiency roll-off thermally activated delayed fluorescence (TADF) OLEDs rsc.org.
| Compound | Hole Mobility (cm²/Vs) | On/Off Ratio | Reference |
|---|---|---|---|
| 2-(benzo[b]thieno[2,3-d]thiophene-2yl)dibenzo[b,d]thiophene | 0.005 | > 10⁶ | mdpi.com |
| 2-(phenylethynyl)benzo[b]benzo rsc.orgmdpi.comthieno[2,3-d]thiophene | ~0.03 | ~10⁶ | mdpi.com |
| 3,7-bis(5′-hexyl-thiophen-2′-yl)-dibenzothiophene | 0.077 | ~1 x 10⁷ | rsc.org |
The rigid and anisotropic nature of the benzo[b]thiophene core makes it a suitable mesogen for the design of liquid crystal materials. Novel liquid crystalline compounds based on benzo[b]thiophene have been synthesized and investigated for their potential use in microwave technologies bohrium.comresearchgate.net. The introduction of different terminal groups and lateral substituents allows for the fine-tuning of the mesomorphic properties, such as the clearing point and the type of liquid crystalline phase.
Research has shown that the molecular structure of these compounds significantly influences their mesomorphic behavior and physical properties like birefringence and polarizability anisotropy bohrium.com. For instance, the incorporation of carbon-carbon triple bonds and polar terminal groups has been found to enhance the birefringence and polarizability, which are desirable characteristics for materials used in microwave device fabrication bohrium.comresearchgate.net.
In the field of organic photovoltaics (OPVs), or organic solar cells, benzo[b]thiophene derivatives have found utility as components in the active layer. They can be used as electron-donating materials or as additives to improve the morphology and performance of the bulk heterojunction.
The incorporation of fused-thiophene units, including benzo[b]thiophene, into organic sensitizers for dye-sensitized solar cells (DSSCs) can lead to a red-shift in the absorption spectrum, better tuning of frontier molecular energy levels, and improved photovoltaic performance and stability mdpi.com. In bulk heterojunction OPVs, benzo[b]thiophene-series compounds have been successfully employed as volatile solid additives. These additives can help to control the molecular aggregation and stacking of the donor and acceptor components in the active layer, leading to a more favorable morphology for exciton (B1674681) dissociation and charge transport. The use of such additives has been shown to significantly increase the power conversion efficiency (PCE) of organic solar cells researchgate.net.
| OSC System | Additive | PCE without Additive (%) | PCE with Additive (%) | Reference |
|---|---|---|---|---|
| PM6:Y6 | Benzo[b]thiophene (BzT) | 14.2 | 16.1 | figshare.com |
| D18:Y6 | Benzo[b]thiophene (BzT) | 15.4 | 17.7 | figshare.com |
Catalyst Design and Evaluation
The inherent electronic properties of the benzo[b]thiophene scaffold, characterized by a fused benzene (B151609) and thiophene ring system, make its derivatives intriguing candidates for catalyst design. The sulfur atom in the thiophene ring can influence the electronic density of the molecule, which is a critical factor in catalytic activity. Researchers have explored the functionalization of the benzo[b]thiophene core to modulate its electronic and steric properties, thereby fine-tuning its catalytic performance for specific chemical transformations.
Benzo[b]thiophene Derivatives as Anode Catalysts in Fuel Cells
While research into this compound itself as an anode catalyst is an emerging area, the broader class of benzo[b]thiophene derivatives has shown potential in catalytic applications relevant to fuel cell technology. The core structure is recognized for its importance in materials science. The design of anode catalysts often focuses on materials that can efficiently facilitate the oxidation of fuels, such as hydrogen or small organic molecules, while maintaining stability in the harsh electrochemical environment of a fuel cell.
The electronic properties of benzo[b]thiophene derivatives can be systematically tuned by introducing various functional groups. This allows for the optimization of their interaction with fuel molecules and the catalyst support material. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density on the catalyst's active sites, thereby influencing its reactivity and catalytic efficiency.
Design of Molecular Switches (Control of Tautomeric States)
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli, such as light or heat. This property makes them attractive for applications in molecular electronics, data storage, and smart materials. Benzo[b]thiophene derivatives have been investigated as components of photochromic molecular switches.
The tautomerism of this compound, existing in equilibrium between its enol (hydroxyl) and keto (oxo) forms, presents a potential mechanism for designing molecular switches. The control of this tautomeric equilibrium can, in principle, be achieved by external stimuli, leading to a change in the molecule's structure and, consequently, its physical and chemical properties.
Recent research has demonstrated photochromism in N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones. Upon irradiation with light, these compounds undergo Z-E photoisomerization, followed by a rapid N→O migration of the acyl group, resulting in the formation of O-acylated isomers. beilstein-journals.org This transformation is accompanied by a significant change in the fluorescence properties of the molecule, effectively acting as a fluorescent molecular switch. beilstein-journals.org While this example does not directly involve the keto-enol tautomerism of this compound, it highlights the potential of the benzo[b]thiophene scaffold in the design of light-responsive molecular systems. The principles of photoinduced isomerization and subsequent structural rearrangement could be conceptually applied to control the tautomeric state of this compound derivatives.
| Stimulus | Isomerization Type | Resulting Change | Reference |
| Light (436 nm) | Z-E Photoisomerization & N→O Acyl Migration | Change in Fluorescence | beilstein-journals.org |
Development of Functionalized Benzo[b]thiophene Analogues for Targeted Applications
The versatility of the benzo[b]thiophene core allows for extensive functionalization, enabling the development of analogues with tailored properties for specific applications in materials science. doi.org The ability to introduce a wide range of substituents at various positions on the benzo[b]thiophene ring system is a key advantage in the rational design of new materials. doi.org
Structure-Property Relationship Studies for Material Optimization
Understanding the relationship between the molecular structure of benzo[b]thiophene derivatives and their macroscopic properties is crucial for optimizing their performance in various material applications. By systematically modifying the structure and evaluating the resulting changes in properties, researchers can develop a predictive understanding that guides the design of new and improved materials.
For example, in the field of organic electronics, the charge transport properties of benzo[b]thiophene-based materials are of paramount importance. These properties are highly dependent on the molecular packing in the solid state, which in turn is influenced by the nature and position of substituents on the benzo[b]thiophene core. Structure-property relationship studies in this area often involve the synthesis of a series of derivatives with systematic variations in their chemical structure, followed by a thorough characterization of their thermal, optical, and electrochemical properties. rsc.org
| Compound | Application Area | Key Property Investigated |
| Benzo[b]thieno[2,3-d]thiophene Derivatives | Organic Thin-Film Transistors | Charge Carrier Mobility |
| Functionalized Benzo[c]thiophenes | Organic Solar Cells, OLEDs | HOMO/LUMO Energy Levels |
These studies contribute to a deeper understanding of how molecular design influences material performance, paving the way for the development of next-generation organic electronic devices.
Q & A
Q. What are the most reliable synthetic routes for preparing Benzo[b]thiophene-2-ol, and how do reaction conditions influence yield?
this compound can be synthesized via Pd-catalyzed coupling of 2-iodothiophenol with substituted arenes, achieving moderate to high yields under optimized conditions (e.g., 80°C, Pd(PPh₃)₄ catalyst, and toluene solvent) . Alternative methods include one-pot oxidative cyclization of methylthiobenzene derivatives using Cu(I) catalysts or DDQ/H⁺ systems, which avoid transition metals and simplify purification . Yield optimization requires careful control of temperature, solvent polarity, and stoichiometric ratios of oxidizing agents.
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
Nuclear Magnetic Resonance (NMR) is essential for confirming regiochemistry, particularly ¹H and ¹³C NMR to identify hydroxyl and thiophene proton environments . High-resolution mass spectrometry (HRMS) validates molecular weight, while UV-Vis spectroscopy monitors electronic transitions in conjugated derivatives . For purity assessment, HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is recommended .
Q. How can researchers differentiate this compound from its structural isomers during synthesis?
Regioselectivity is confirmed via X-ray crystallography or NOESY NMR to resolve spatial arrangements. Computational modeling (DFT or molecular orbital analysis) predicts stability differences between isomers, where the 2-hydroxyl group stabilizes the thiophene ring through intramolecular hydrogen bonding . Chromatographic retention times (e.g., GC-MS or HPLC) also differ due to polarity variations .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data for this compound derivatives, such as unexpected coupling patterns in NMR?
Contradictions often arise from dynamic exchange processes (e.g., tautomerism) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) can suppress exchange broadening, while EPR spectroscopy identifies radical intermediates . For ambiguous cases, derivatization (e.g., acetylation of the hydroxyl group) simplifies spectra by reducing hydrogen bonding effects .
Q. How can oxidative dehydrogenative coupling be optimized to synthesize 3,3′-bis(this compound) derivatives?
A metal-free DDQ/H⁺ system in trifluoroethanol (TFE) at 60°C achieves >90% yield for 3,3′-coupling. Key parameters include:
- Oxidant stoichiometry : 2.5 equivalents of DDQ.
- Acid additive : 10 mol% H₂SO₄ to stabilize radical intermediates.
- Substrate scope : Electron-rich aryl groups enhance reactivity via lower oxidation potentials (measured by cyclic voltammetry) .
Q. What experimental designs are effective for studying the anticancer activity of this compound analogs?
Structure-activity relationship (SAR) studies require systematic substitution at the 3- and 5-positions. For example:
- Acrylonitrile derivatives : Assess cytotoxicity via MTT assays against MCF-7 breast cancer cells .
- Piperazinyl analogs : Evaluate apoptosis induction using flow cytometry (Annexin V/PI staining) . Computational docking (e.g., with EGFR or tubulin) predicts binding modes, guiding synthetic prioritization .
Q. Why do some synthetic routes for this compound produce regioisomeric byproducts, and how can selectivity be improved?
Competing electrophilic aromatic substitution (e.g., at C-3 vs. C-5) occurs due to poor directing-group control. Using bulky ligands (e.g., P(t-Bu)₃) in Pd-catalyzed reactions sterically hinders undesired positions . Alternatively, Brønsted acid catalysts (e.g., p-TsOH) polarize the substrate, favoring C-2 functionalization .
Q. How does frontier molecular orbital (FMO) analysis predict reactivity in this compound-mediated cross-coupling reactions?
The HOMO of this compound localizes on the thiophene ring, enabling nucleophilic attack at C-2. For oxidative coupling, a lower oxidation potential (Eox ≈ 1.2 V vs. SCE) correlates with higher reactivity, as confirmed by DFT calculations . Adjusting electron-donating substituents (e.g., -OMe) lowers Eox, facilitating radical cation formation.
Methodological Notes
- Contradictory Data Resolution : Cross-validate synthetic protocols using multiple characterization tools (e.g., HRMS + XRD) .
- Advanced Reaction Monitoring : In situ IR spectroscopy tracks intermediate formation during DDQ-mediated oxidations .
- Biological Assay Design : Use positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 cell lines to minimize false positives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
